molecular formula C22H26N2O4 B268389 3-sec-butoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide

3-sec-butoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide

Número de catálogo B268389
Peso molecular: 382.5 g/mol
Clave InChI: JAWHQLRUHDMBJZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-sec-butoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide, also known as BAY 43-9006, is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound was first synthesized in 1999 by Bayer AG and has since been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential future directions for research.

Mecanismo De Acción

3-sec-butoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide 43-9006 exerts its inhibitory effects on protein kinases through several mechanisms. The compound binds to the ATP-binding site of these kinases, preventing the transfer of phosphate groups to downstream signaling molecules. This results in the inhibition of cell proliferation and angiogenesis, which are critical processes in tumor growth and metastasis.
Biochemical and Physiological Effects
In addition to its effects on protein kinases, 3-sec-butoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide 43-9006 has been shown to have other biochemical and physiological effects. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit the invasion and migration of these cells. 3-sec-butoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide 43-9006 has also been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic applications in other diseases, such as rheumatoid arthritis.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 3-sec-butoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide 43-9006 is its specificity for certain protein kinases involved in tumor growth and angiogenesis. This allows for targeted inhibition of these pathways, potentially reducing the risk of side effects associated with non-specific kinase inhibitors. However, one limitation of 3-sec-butoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide 43-9006 is its relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent.

Direcciones Futuras

For research on 3-sec-butoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide 43-9006 include investigating its potential applications in combination with other therapeutic agents, as well as exploring its effects on other signaling pathways involved in cancer growth and metastasis. Additionally, further studies are needed to determine the optimal dosing and administration of 3-sec-butoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide 43-9006 for maximum efficacy in cancer treatment.

Métodos De Síntesis

The synthesis of 3-sec-butoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide 43-9006 involves several steps, including the reaction of 4-bromo-2-fluoronitrobenzene with 2-aminophenyl-N-morpholino carbamate to form 4-bromo-2-fluoro-N-(2-morpholino-1-(phenylcarbamoyl)ethyl)aniline. This intermediate is then reacted with sec-butylamine to yield 3-sec-butoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide, the final product.

Aplicaciones Científicas De Investigación

3-sec-butoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide 43-9006 has been studied extensively for its potential applications in cancer research. The compound has been shown to inhibit the activity of several protein kinases involved in tumor growth and angiogenesis, including Raf-1, B-Raf, and vascular endothelial growth factor receptor (VEGFR). These inhibitory effects have led to the development of 3-sec-butoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide 43-9006 as a potential therapeutic agent for the treatment of various types of cancer, including renal cell carcinoma and hepatocellular carcinoma.

Propiedades

Nombre del producto

3-sec-butoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide

Fórmula molecular

C22H26N2O4

Peso molecular

382.5 g/mol

Nombre IUPAC

3-butan-2-yloxy-N-[2-(morpholine-4-carbonyl)phenyl]benzamide

InChI

InChI=1S/C22H26N2O4/c1-3-16(2)28-18-8-6-7-17(15-18)21(25)23-20-10-5-4-9-19(20)22(26)24-11-13-27-14-12-24/h4-10,15-16H,3,11-14H2,1-2H3,(H,23,25)

Clave InChI

JAWHQLRUHDMBJZ-UHFFFAOYSA-N

SMILES

CCC(C)OC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)N3CCOCC3

SMILES canónico

CCC(C)OC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)N3CCOCC3

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.